molecular formula C10H14N4O B2740610 n4,n4-Diethylbenzo[c][1,2,5]oxadiazole-4,7-diamine CAS No. 847504-68-1

n4,n4-Diethylbenzo[c][1,2,5]oxadiazole-4,7-diamine

Cat. No.: B2740610
CAS No.: 847504-68-1
M. Wt: 206.249
InChI Key: SGQNRIKQCRHWCY-UHFFFAOYSA-N
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Description

n4,n4-Diethylbenzo[c][1,2,5]oxadiazole-4,7-diamine is a heterocyclic compound with the molecular formula C10H14N4O and a molecular weight of 206.249. This compound belongs to the oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

The synthesis of n4,n4-Diethylbenzo[c][1,2,5]oxadiazole-4,7-diamine typically involves the cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of solvents like toluene and reagents such as gaseous ammonia and hydrogen peroxide in concentrated sulfuric acid . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

n4,n4-Diethylbenzo[c][1,2,5]oxadiazole-4,7-diamine undergoes various chemical reactions, including:

    Oxidation: Using reagents like hydrogen peroxide in acidic conditions.

    Reduction: Typically involves reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.

Common reagents and conditions used in these reactions include concentrated sulfuric acid, toluene, and hydrogen peroxide . Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

n4,n4-Diethylbenzo[c][1,2,5]oxadiazole-4,7-diamine has a wide range of scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential anticancer, antidiabetic, antiviral, anti-inflammatory, antibacterial, antifungal, and anticonvulsant activities.

    Biological Studies: Used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: Employed in the synthesis of various pharmaceutical agents and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of n4,n4-Diethylbenzo[c][1,2,5]oxadiazole-4,7-diamine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to specific receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

n4,n4-Diethylbenzo[c][1,2,5]oxadiazole-4,7-diamine can be compared with other oxadiazole derivatives, such as:

    1,2,4-Oxadiazole: Known for its anti-infective properties.

    1,3,4-Oxadiazole: Exhibits various biological activities, including antibacterial and antiviral effects.

The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and chemical reactivity .

Properties

IUPAC Name

4-N,4-N-diethyl-2,1,3-benzoxadiazole-4,7-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O/c1-3-14(4-2)8-6-5-7(11)9-10(8)13-15-12-9/h5-6H,3-4,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGQNRIKQCRHWCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C2=NON=C12)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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